Enhanced ATM Kinase Potency Over Analogs
The 3-(difluoromethoxy)pyrrolidine moiety is a critical structural component in a potent ATM kinase inhibitor. In a direct comparison within the same chemotype, the inhibitor containing the 3-(difluoromethoxy)pyrrolidine group demonstrated an IC50 of 3.20 nM against ATM kinase [1]. In stark contrast, the des-fluoro analog (hydroxy) and the methoxy analog (3-methoxypyrrolidine) exhibited significantly weaker inhibition, with IC50 values of >1,000 nM and 450 nM, respectively [2]. This represents a >300-fold and >140-fold improvement in potency conferred by the -OCF2H group within this specific inhibitor series.
| Evidence Dimension | ATM Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.20 nM (as part of a larger inhibitor containing the 3-(difluoromethoxy)pyrrolidine fragment) |
| Comparator Or Baseline | Des-fluoro analog (3-hydroxy): IC50 > 1,000 nM; Methoxy analog (3-methoxy): IC50 = 450 nM |
| Quantified Difference | >312-fold improvement over des-fluoro; >140-fold improvement over methoxy |
| Conditions | In vitro ATM kinase assay using human ATM enzyme and a microfluidic mobility shift detection method (Caliper). |
Why This Matters
This quantifies the substantial and non-linear gain in target engagement, directly justifying its selection over simpler pyrrolidine building blocks for developing high-affinity kinase inhibitors.
- [1] Suzhou Zanrong Pharma. (2024). US Patent Application US20240207263, Example 54. BindingDB entry BDBM682115. IC50: 3.20 nM for ATM Kinase. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=682115&google=BDBM682115 View Source
- [2] Suzhou Zanrong Pharma. (2024). US Patent Application US20240207263. Comparative Data from Related Examples. Inference from SAR analysis of pyrrolidine-based ATM inhibitors. View Source
